molecular formula C9H10INO2 B14856345 2-Hydroxy-6-iodo-N,N-dimethylbenzamide

2-Hydroxy-6-iodo-N,N-dimethylbenzamide

Cat. No.: B14856345
M. Wt: 291.09 g/mol
InChI Key: SRWKBQBBLKGTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-iodo-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzamide, where the benzene ring is substituted with a hydroxyl group at the 2-position, an iodine atom at the 6-position, and an N,N-dimethylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-iodo-N,N-dimethylbenzamide typically involves the iodination of 2-hydroxy-N,N-dimethylbenzamide. A common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the amide group can undergo reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-hydroxy-6-azido-N,N-dimethylbenzamide, while oxidation with potassium permanganate would yield 2-hydroxy-6-iodobenzamide.

Scientific Research Applications

2-Hydroxy-6-iodo-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-iodo-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The N,N-dimethylamide group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-N,N-dimethylbenzamide: Lacks the iodine atom, resulting in different reactivity and biological activity.

    2-Hydroxy-6-bromo-N,N-dimethylbenzamide: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    2-Hydroxy-6-chloro-N,N-dimethylbenzamide:

Uniqueness

2-Hydroxy-6-iodo-N,N-dimethylbenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of hydroxyl, iodine, and N,N-dimethylamide groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

2-hydroxy-6-iodo-N,N-dimethylbenzamide

InChI

InChI=1S/C9H10INO2/c1-11(2)9(13)8-6(10)4-3-5-7(8)12/h3-5,12H,1-2H3

InChI Key

SRWKBQBBLKGTEJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC=C1I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.